Tasidotin hydrochloride

概要

説明

タシドチン塩酸塩は、海洋由来のデプシペプチドであるドラスタチン-15の合成誘導体です。これは、癌治療のための臨床評価が進められている経口投与可能な微小管標的化合物です。 タシドチン塩酸塩は、紡錘体微小管の動態を抑制することで細胞増殖を阻害する能力で知られています .

準備方法

合成経路と反応条件: タシドチン塩酸塩は、ドラスタチン-15のペンタペプチド誘導体として合成されます。 合成には、ドラバリン、ドライソロイシン、ドラプロリン、N-メチルバリンなどのユニークなアミノ酸の組み立てが含まれます 。反応条件は、通常、制御された温度とpH条件下でのペプチドカップリング反応を伴います。

工業的生産方法: タシドチン塩酸塩の工業的生産には、大規模なペプチド合成技術が用いられます。 これらの方法は、臨床用途に不可欠な化合物の高純度と収率を保証します .

化学反応の分析

反応の種類: タシドチン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物内の官能基を変更することができます。

還元: この反応は、化合物の酸化状態を変えることができます。

置換: この反応は、ある官能基を別の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方還元は化合物の還元型を生成することができます .

科学研究の応用

タシドチン塩酸塩は、以下を含む幅広い科学研究の応用を持っています。

化学: ペプチド合成と微小管の動態を研究するためのモデル化合物として使用されます。

生物学: さまざまな細胞株における細胞増殖と微小管の動態を研究するために使用されます。

医学: 臨床試験で抗癌剤としての可能性が評価されています。

科学的研究の応用

Tasidotin Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and microtubule dynamics.

Biology: It is used to study cell proliferation and microtubule dynamics in various cell lines.

Medicine: It is being evaluated for its potential as an anticancer agent in clinical trials.

Industry: It is used in the development of new therapeutic agents and drug delivery systems

作用機序

タシドチン塩酸塩は、細胞の細胞骨格の重要な構成要素である微小管を標的とすることでその効果を発揮します。それは、チューブリンの微小管への重合を阻害し、微小管の動的不安定挙動を抑制します。これにより、細胞増殖と有糸分裂が阻害されます。 タシドチン塩酸塩の主要な細胞内代謝産物であるタシドチンC-カルボキシレートも、その作用機序において重要な役割を果たしています .

類似化合物との比較

類似化合物:

ドラスタチン-15: タシドチン塩酸塩が由来する親化合物。

タキサン系: 癌治療に使用される微小管安定剤。

ビンカアルカロイド: 癌治療に使用されるチューブリン阻害剤。

ユニークさ: タシドチン塩酸塩は、重合体の質量に有意な影響を与えることなく、微小管の動態を阻害する能力においてユニークです。 これは、タキサン系やビンカアルカロイドなどの他の微小管標的薬と区別されます。これらの薬は、微小管の重合を安定化するか、または阻害します .

生物活性

Tasidotin hydrochloride, a novel analogue of the marine natural product dolastatin 15, is an antitumor compound currently under investigation for its therapeutic potential in various malignancies. This article reviews the biological activity of tasidotin, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on recent studies.

Tasidotin primarily exerts its effects through the modulation of microtubule dynamics. Unlike traditional microtubule inhibitors that directly inhibit polymerization, tasidotin stabilizes microtubules at their plus ends while enhancing dynamic instability at their minus ends. This unique mechanism leads to several key actions:

- Inhibition of Mitosis : Tasidotin inhibits mitotic progression without significantly depolymerizing spindle microtubules. It has been shown to reduce the shortening rate of microtubules and decrease the frequency of catastrophe events, leading to a block in the G2-M phase of the cell cycle .

- Dynamic Instability : At concentrations between 5 to 10 times lower than those required for polymerization inhibition, tasidotin suppresses microtubule growth rates and increases the time spent in a paused state during mitosis .

- Metabolite Activity : The major intracellular metabolite, tasidotin C-carboxylate, exhibits greater potency than tasidotin itself, suggesting that tasidotin may act as a prodrug .

Table 1: Effects of Tasidotin on Microtubule Dynamics

| Concentration (μM) | Shortening Rate (μm/min) | Catastrophe Frequency | Fraction Time Growing |

|---|---|---|---|

| Control | 28.4 | Baseline | Baseline |

| 10 | 13.3 | Decreased | Decreased |

| 2 | Significant reduction | Increased | Reduced |

Pharmacokinetics

A Phase I clinical trial assessed the pharmacokinetics and safety profile of tasidotin in patients with advanced solid tumors. The study involved 30 patients receiving doses ranging from 7.8 to 62.2 mg/m² administered via intravenous infusion . Key findings include:

- Toxicity Profile : The primary dose-limiting toxicity was neutropenia, particularly at doses above 46.8 mg/m². Other side effects included diarrhea and mild neurosensory symptoms, but no significant cardiovascular toxicity was observed .

- Pharmacokinetic Behavior : Tasidotin exhibited mildly nonlinear pharmacokinetics, while its metabolite showed linear kinetics. A minor response was noted in a patient with non-small cell lung carcinoma, and stable disease was observed in another patient with hepatocellular carcinoma lasting up to 11 months .

Efficacy in Clinical Trials

Tasidotin has demonstrated broad antitumor activity across various cancer types in preclinical models and early-phase clinical trials:

- In Vitro Activity : Tasidotin showed submicromolar IC50 values against breast, ovarian, prostate, and colon carcinomas as well as melanoma . In murine models, complete tumor regression was observed in certain xenograft models .

- Clinical Outcomes : In the Phase I trial, while most patients had prior chemotherapy exposure, some experienced stable disease or minor responses to treatment .

Table 2: Summary of Clinical Findings

| Patient Response | Cancer Type | Duration of Response |

|---|---|---|

| Minor response | Non-small cell lung carcinoma | Variable |

| Stable disease | Hepatocellular carcinoma | 11 months |

特性

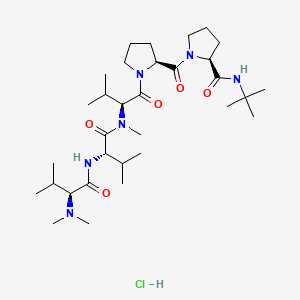

IUPAC Name |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKIODJYZSVHDO-QMYFOHRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211383 | |

| Record name | Tasidotin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623174-20-9 | |

| Record name | Tasidotin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623174209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasidotin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TASIDOTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3382C833Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。